molecular formula C5H4N6 B7501505 5-(1H-Tetrazol-5-yl)pyrimidine

5-(1H-Tetrazol-5-yl)pyrimidine

Cat. No.: B7501505
M. Wt: 148.13 g/mol
InChI Key: OTDPPCOCKDGVDL-UHFFFAOYSA-N
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Description

5-(1H-Tetrazol-5-yl)pyrimidine is a heterocyclic compound that features both a tetrazole and a pyrimidine ring. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres of carboxylic acids due to their similar pKa values. Pyrimidines, on the other hand, are essential components of nucleic acids and have significant roles in various biological processes. The combination of these two rings in a single molecule makes this compound a compound of interest in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Tetrazol-5-yl)pyrimidine typically involves the cycloaddition reaction of nitriles with sodium azide in the presence of a catalyst. One common method is the [3 + 2] cycloaddition reaction, where aryl nitriles react with sodium azide in the presence of copper (I) chloride as a catalyst . This method is known for its high yields and short reaction times. Another approach involves the use of nickel (II) oxide nanoparticles as a catalyst in a multicomponent domino reaction . This method is advantageous due to its simplicity, high efficiency, and environmentally friendly nature.

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. The use of heterogeneous catalysts, such as nickel (II) oxide nanoparticles, allows for easy recovery and reuse of the catalyst, making the process more sustainable . Additionally, the reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Tetrazol-5-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrazole derivatives and more complex heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1H-Tetrazol-5-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, tetrazole derivatives can inhibit the fungal enzyme cytochrome P450, leading to antifungal activity . The tetrazole ring acts as a bioisostere of carboxylic acids, allowing it to mimic the interactions of carboxyl-containing compounds with biological targets . This property is particularly useful in drug design, where the tetrazole ring can enhance the pharmacokinetic properties of a drug.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-Tetrazol-5-yl)pyrimidine is unique due to the presence of both tetrazole and pyrimidine rings in its structure. This combination allows it to exhibit a broader range of biological activities and makes it a versatile compound in various scientific fields. The tetrazole ring provides enhanced solubility and stability, while the pyrimidine ring contributes to its ability to interact with nucleic acids and other biological targets .

Properties

IUPAC Name

5-(2H-tetrazol-5-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6/c1-4(2-7-3-6-1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDPPCOCKDGVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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